Quinoline-2-carboxamide hydrazone
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Overview
Description
Quinoline-2-carboxamide hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH- This compound is derived from quinoline, a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carboxamide hydrazone typically involves the reaction of quinoline-2-carboxaldehyde with hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Quinoline-2-carboxaldehyde + Hydrazine Derivative → this compound
The reaction conditions may vary depending on the specific hydrazine derivative used. For instance, the reaction can be performed at room temperature or under heating, and the reaction time can range from a few hours to overnight .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carboxamide hydrazone undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form quinoline-2-carboxamide.
- Reduction : Reduction reactions can convert the hydrazone group to an amine group.
- Substitution : The hydrazone group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
- Substitution : Nucleophiles such as amines or thiols can be used in substitution reactions.
- Oxidation : Quinoline-2-carboxamide.
- Reduction : Quinoline-2-carboxamide amine.
- Substitution : Various substituted quinoline derivatives depending on the nucleophile used .
Scientific Research Applications
- Chemistry : It serves as a building block for the synthesis of more complex molecules and coordination compounds.
- Biology : The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
- Medicine : It has shown potential as an anti-inflammatory and analgesic agent.
- Industry : Quinoline-2-carboxamide hydrazone is used in the development of fluorescent probes and sensors for detecting metal ions and other analytes .
Mechanism of Action
The mechanism of action of quinoline-2-carboxamide hydrazone involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Quinoline-2-carboxamide hydrazone can be compared with other similar compounds such as:
- Quinoline-2-carboxaldehyde hydrazone : Similar in structure but with different functional groups.
- Quinoline-2-carboxamide : Lacks the hydrazone group.
- Quinoline-2-carboxylic acid hydrazide : Contains a hydrazide group instead of a hydrazone group.
The uniqueness of this compound lies in its specific hydrazone functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N'-aminoquinoline-2-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |
InChI Key |
WNIZZMOQFRUDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |
Origin of Product |
United States |
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